An In-depth Technical Guide to MS(PEG)4: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to MS(PEG)4: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS(PEG)4, or Methyl-PEG4-NHS Ester, is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a valuable tool in bioconjugation and drug delivery. Its defined molecular weight and hydrophilic spacer arm offer precise control over the modification of proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of MS(PEG)4, including detailed experimental protocols and key data presented for easy reference.
Chemical Structure and Identification
MS(PEG)4 is a heterobifunctional crosslinker characterized by a methoxy-terminated polyethylene glycol chain of four ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester at the other end. The NHS ester provides reactivity towards primary amines, while the PEG chain enhances solubility and can reduce the immunogenicity of the conjugated molecule.
Synonyms:
-
Methyl-(PEG)4-NHS Ester
-
N-Succinimidyl 4,7,10,13-Tetraoxatetradecanoate
-
4,7,10,13-Tetraoxatetradecanoic Acid N-Succinimidyl Ester
| Identifier | Value |
| CAS Number | 622405-78-1 |
| Molecular Formula | C₁₄H₂₃NO₈ |
| Molecular Weight | 333.33 g/mol |
Physicochemical Properties
The physicochemical properties of MS(PEG)4 are crucial for its application in various experimental settings. The PEG component imparts hydrophilicity, influencing its solubility and behavior in aqueous environments.
| Property | Value/Information |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and many organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[1][2]. |
| Purity | Typically ≥95% |
| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis, especially in aqueous solutions at higher pH. It should be stored desiccated at -20°C[3][4]. Stock solutions in anhydrous solvents can be stored for short periods at low temperatures[3]. |
| Spacer Arm Length | The 4-unit PEG chain provides a spacer arm of a defined length, which can be advantageous in minimizing steric hindrance in bioconjugation reactions. |
Reactivity and Mechanism of Action
The primary utility of MS(PEG)4 lies in the reactivity of its NHS ester group towards primary amines (-NH₂), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. This process is most efficient at a pH range of 7-9.[5]
Applications
The unique properties of MS(PEG)4 make it a versatile reagent in various research and development areas:
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Protein and Peptide PEGylation: The covalent attachment of PEG chains (PEGylation) to proteins and peptides can enhance their therapeutic properties.[6] This includes increasing their hydrodynamic size to prolong circulatory half-life by reducing renal clearance, masking them from the host's immune system to decrease immunogenicity, and improving their solubility and stability.[6][7][8]
-
Drug Delivery: MS(PEG)4 can be used to modify drug carriers, such as nanoparticles and liposomes, to improve their pharmacokinetic profiles. The hydrophilic PEG layer can reduce non-specific protein binding, leading to longer circulation times and potentially enhanced targeting.
-
Surface Modification: The amine-reactive nature of MS(PEG)4 allows for the modification of surfaces containing primary amines, such as assay plates or nanoparticles, to create a hydrophilic and biocompatible coating.
Experimental Protocols
General Considerations for Handling MS(PEG)4
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Reagent Preparation: Prepare solutions of MS(PEG)4 immediately before use. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[6] Dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[6]
-
Buffer Selection: Use amine-free buffers for the conjugation reaction, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[3][4]
Protocol 1: PEGylation of a Protein
This protocol provides a general guideline for the covalent attachment of MS(PEG)4 to a protein. Optimization may be required for specific proteins and desired degrees of PEGylation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
MS(PEG)4
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.[6] If the buffer contains primary amines, perform a buffer exchange.
-
MS(PEG)4 Solution Preparation: Immediately before use, dissolve the required amount of MS(PEG)4 in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[6]
-
PEGylation Reaction:
-
Add a calculated molar excess of the MS(PEG)4 stock solution to the protein solution. A starting point is often a 10- to 50-fold molar excess of the reagent to the protein.[3]
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[9]
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted MS(PEG)4.[6] Incubate for an additional 15-30 minutes.[6]
-
Purification: Remove excess MS(PEG)4 and the NHS byproduct from the PEGylated protein using a suitable purification method such as dialysis, size-exclusion chromatography, or a desalting column.
-
Characterization: Analyze the extent of PEGylation using techniques like SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Biocompatibility and Cytotoxicity
Polyethylene glycol is generally considered biocompatible and has been approved by the FDA for various biomedical applications.[10] However, the cytotoxicity of PEG derivatives can be dependent on their molecular weight and the cell line being studied.[11][12] Studies have shown that lower molecular weight PEGs may exhibit some cytotoxicity at high concentrations.[13] It is important to note that repeated administration of PEGylated molecules can sometimes elicit an immune response, leading to the production of anti-PEG antibodies, which may affect the clearance and efficacy of the conjugate in vivo.[10] Therefore, for any in vivo application, the biocompatibility and potential immunogenicity of the specific MS(PEG)4 conjugate should be carefully evaluated.
References
- 1. PEG-4 - Ataman Kimya [atamanchemicals.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]
- 8. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 9. broadpharm.com [broadpharm.com]
- 10. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation [mdpi.com]
- 11. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
